molecular formula C19H25NO7 B1473274 6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate CAS No. 1379524-46-5

6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate

Cat. No. B1473274
M. Wt: 379.4 g/mol
InChI Key: CBXYAGOUUFFTTG-UHFFFAOYSA-N
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Description

The compound “6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate” is a complex organic molecule. It contains a benzyl group, a tert-butoxycarbonyl group, and an amino group. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The exact description of the compound you mentioned was not found, but a similar compound “(S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate” was found .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Boc group for protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and the groups it contains. It contains a benzyl group attached to the 6th carbon of a hexanedioate. The 1st carbon of the hexanedioate is methylated. The 2nd carbon is attached to an amino group that is protected by a tert-butoxycarbonyl group .


Chemical Reactions Analysis

The compound, due to the presence of the Boc group, can undergo reactions involving the protection and deprotection of the amino group . The Boc group can be removed under acidic conditions, revealing the amino group . This can be useful in further reactions involving the amino group.

Scientific Research Applications

1. Crystal Structure and Stereochemistry

Research involving 6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate primarily focuses on its crystal structure and stereochemistry. For example, studies have analyzed the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines in the presence of benzyl alcohol. The relative configuration of the two stereogenic centers in esters related to this compound has been confirmed, providing valuable insights into the conformational characteristics of similar molecular structures (Ravikumar et al., 2015).

2. Synthesis and Chemical Reactions

Efficient synthesis methods for derivatives of this compound have been developed, significantly contributing to the field of organic chemistry. For instance, the synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids is a notable achievement in this area (Koseki et al., 2011).

3. Development of Protected Dipeptides

This compound has been used in the study of protected dipeptides. For example, the crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been examined to understand the impact of N-methylation on peptide conformation, providing insights relevant to peptide synthesis and molecular biology (Jankowska et al., 2002).

4. Applications in Polymer Chemistry

The compound has implications in polymer chemistry, particularly in the synthesis of tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers for polymers. These polymers have been studied for their kinetics of acidic-induced amine cleavage, which is significant for applications in materials science (Rehse & Ritter, 1989).

5. Pharmaceutical Intermediate Synthesis

It has also been used in the synthesis of pharmaceutical intermediates. For instance, oxidation of nitrogen-based methyl heteroaryls with molecular oxygen has been utilized to form benzyl alcohols, one of which is a versatile pharmaceutical intermediate (BerlinMichael et al., 2007).

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of complex organic molecules, particularly in processes that require the protection and deprotection of amino groups. The Boc group’s ability to protect amino groups under a wide range of conditions and its easy removal under acidic conditions make it a valuable tool in organic synthesis .

properties

IUPAC Name

6-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(17(23)25-4)10-14(21)11-16(22)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYAGOUUFFTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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